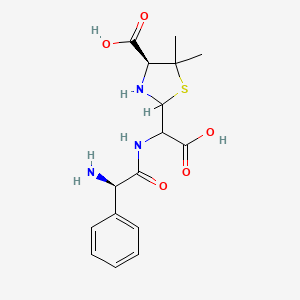

(4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid

Vue d'ensemble

Description

An impurity of Ampicillin

Mécanisme D'action

Target of Action

The primary target of Ampicillin Impurity D is likely to be similar to that of Ampicillin, which is the bacterial cell wall. Ampicillin works by binding to specific proteins called Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall .

Mode of Action

Ampicillin Impurity D, like Ampicillin, inhibits bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Biochemical Pathways

The biochemical pathways affected by Ampicillin Impurity D are likely to be those involved in bacterial cell wall synthesis. By binding to PBPs and inhibiting peptidoglycan synthesis, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

It is reasonable to assume that its absorption, distribution, metabolism, and excretion (adme) properties would be similar to those of ampicillin .

Result of Action

The result of Ampicillin Impurity D’s action is the disruption of bacterial cell wall synthesis, leading to bacterial cell lysis and death . This makes it effective against a broad spectrum of bacteria.

Activité Biologique

(4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, a thiazolidine derivative, has garnered attention due to its diverse biological activities. This compound is part of a broader class of thiazolidine-4-carboxylic acids known for their antioxidant, antibacterial, and potential neuroprotective properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is crucial for its biological activity. Its structure can be summarized as follows:

- Molecular Formula : C₁₃H₁₈N₂O₅S

- Molecular Weight : 318.36 g/mol

The presence of functional groups such as amino and carboxyl enhances its interaction with biological targets.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study highlighted that derivatives similar to the target compound can enhance catalase activity, thereby reducing oxidative stress in cellular models. The binding affinity of these compounds to proteins like bovine serum albumin (BSA) and catalase was quantified, showing binding constants of for BSA and for catalase . This interaction is crucial for modulating enzyme activity and protecting cells from oxidative damage.

Antibacterial Activity

Thiazolidine derivatives have also been evaluated for their antibacterial properties. A comprehensive study indicated that these compounds could inhibit the growth of various bacterial strains, showcasing a broad spectrum of antimicrobial activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Neuroprotective Effects

Neuroprotection is another area where thiazolidine derivatives show promise. In vitro studies suggest that these compounds can protect neuronal cells from apoptosis induced by oxidative stress. The modulation of apoptotic pathways was evidenced by changes in markers such as PARP cleavage status in treated cells .

Enzyme Inhibition

The ability of thiazolidine derivatives to inhibit specific enzymes has been extensively studied. For instance, compounds derived from thiazolidine-4-carboxylic acid have been shown to inhibit neuraminidase enzymes associated with influenza viruses. One study reported an IC50 value of for a related compound, indicating potent inhibitory activity compared to standard antiviral agents like oseltamivir .

Case Study 1: Antioxidant Mechanism

A study investigated the antioxidant mechanism of a thiazolidine derivative similar to the target compound in A549 lung cancer cells. The results demonstrated that treatment with this derivative significantly reduced cell proliferation in the presence of oxidative stressors, confirming its protective role against cellular damage .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial efficacy, researchers synthesized various thiazolidine derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting their potential as alternative antimicrobial agents .

Comparative Data Table

Applications De Recherche Scientifique

Pharmacological Applications

1. Antibiotic Research

- As a derivative of ampicillin, this compound is studied for its role in understanding antibiotic resistance mechanisms. Research indicates that impurities like this one can influence the efficacy of antibiotics by altering their pharmacokinetics and pharmacodynamics .

2. Enzyme Inhibition Studies

- The compound has been investigated for its potential to inhibit certain enzymes involved in bacterial cell wall synthesis. This inhibition is crucial for the development of new antibacterial agents that can overcome resistance .

3. Anticancer Activity

- Preliminary studies suggest that thiazolidine derivatives exhibit anticancer properties. Research is ongoing to evaluate the cytotoxic effects of this compound on various cancer cell lines, aiming to identify potential therapeutic applications in oncology .

Analytical Chemistry

1. Quality Control in Pharmaceuticals

- The compound serves as a reference standard in the quality control processes of pharmaceutical formulations containing ampicillin. Its presence as an impurity necessitates rigorous testing to ensure product safety and efficacy .

2. Chromatographic Techniques

- It is utilized in high-performance liquid chromatography (HPLC) methods to separate and quantify impurities in pharmaceutical products. This application is critical for maintaining compliance with regulatory standards set by agencies such as the FDA .

Propriétés

IUPAC Name |

(4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)/t9-,10?,11+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAWOPKDXRJNHV-JJOYANBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.